n,n-Dipropylpropane-1,3-diamine
Overview
Description
n,n-Dipropylpropane-1,3-diamine is a chemical compound belonging to the class of organic compounds known as diamines. Diamines are characterized by the presence of two amine groups, which significantly influence their chemical and physical properties. While direct studies on n,n-Dipropylpropane-1,3-diamine are scarce, research on similar compounds can provide valuable insights into its potential synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of diamines typically involves reactions that introduce or modify amine groups in precursor molecules. A novel approach involves the conversion of mono-ketals of 1,3-diketones into 3-amino-oximes, which can be precursors to diamines through reduction and further chemical modifications (Kaiser & Wiegrebe, 1998). These methods highlight the versatility of synthetic strategies in achieving complex diamine structures.
Molecular Structure Analysis
The molecular structure of diamines is crucial in determining their chemical reactivity and interaction with other molecules. Studies on related compounds, such as 1,3-diphenylpropane-1,3-diamines, have utilized NMR and IR spectroscopy for stereochemical assignments and understanding the binding modes of non-amine ligands (Kammermeier & Wiegrebe, 1994). Such analyses are essential for elucidating the three-dimensional arrangement of atoms in n,n-Dipropylpropane-1,3-diamine and its derivatives.
Chemical Reactions and Properties
Diamines are reactive towards a variety of chemical agents, forming complex compounds with metals, participating in condensation reactions, and acting as ligands. For instance, uranyl complexes with 1,3-diphenylpropane-1,3-dionato have been synthesized, demonstrating the coordination chemistry of similar diamines (Umeda, Zukerman-Schpector, & Isolani, 2006). These reactions not only extend the utility of diamines in materials science but also in catalysis and organic synthesis.
Physical Properties Analysis
The physical properties of diamines, such as solubility, melting point, and boiling point, depend significantly on the structure and the nature of the substituents. For related compounds, crystallography studies provide insights into their solid-state structures and intermolecular interactions, which are closely related to their physical properties (Mukherjee, Mukherjee, Ray, Ghosh, & Chaudhuri, 1990).
Scientific Research Applications
Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : The compound is used in the synthesis of novel drugs with anti-ischemic and antiarrhythmic activity .
- Methods of Application : Introduction of a hydroxyl group into the central part of the propane linker was found to produce virtually no change in the spectrum of cardiotropic properties of the unsubstituted compound ALM-851 .
- Results or Outcomes : Compound ALM-850 (1,3-bis ( (2,3,4-trimethoxy-benzyl)amino)propan-2-oldihydrochloride) at a dose of 3 mg/kg significantly blocked the development of rhythm disturbances and death in animals in the aconitine and calcium chloride arrhythmia models, and also decreased ST segment depression in the isoproterenol ischemia model .
Algicidal Agent against Harmful Algae
- Scientific Field : Biotechnology and Bioprocess Engineering .
- Application Summary : The compound is used in the development of algaecides for harmful algae control that cause water pollution .
- Methods of Application : A series of 79 derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine were synthesized and their structure-activity relationships toward a harmful and a harmless algal species were analyzed .
- Results or Outcomes : The compounds 24 and 34 decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .
Intermediate in a Variety of Applications
- Scientific Field : Organic Chemistry .
- Application Summary : Aliphatic diamines like 1,2 Propylendiamine and 1,3-Diaminopropane are used as intermediates in a variety of applications .
- Methods of Application : These compounds are typically used in the synthesis of other chemicals .
- Results or Outcomes : The specific outcomes depend on the final products being synthesized .
Building Blocks in Synthetic Organic Chemistry
- Scientific Field : Synthetic Organic Chemistry .
- Application Summary : 1,3-Diamines serve as significant motifs in natural products and as building blocks in synthetic organic chemistry .
- Methods of Application : These compounds are used in the development of an effective synthetic approach to 1,3-diamines .
- Results or Outcomes : The specific outcomes depend on the synthetic methods and the final products being synthesized .
Chelating and Cross Linking Agent for Epoxy Systems
- Scientific Field : Polymer Chemistry .
- Application Summary : 1,3-Diaminopropane is used as a chelating and cross linking agent for epoxy systems .
- Methods of Application : The compound is mixed with the epoxy resin to form a cross-linked polymer .
- Results or Outcomes : The cross-linked polymer has improved mechanical and thermal properties .
Building Block for Active Pharmaceutical Ingredients
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 2-(Diethylamino)ethylamine, a compound related to n,n-Dipropylpropane-1,3-diamine, is used as a building block for various active pharmaceutical ingredients .
- Methods of Application : The compound is used in the synthesis of pharmaceuticals .
- Results or Outcomes : The specific outcomes depend on the final pharmaceutical products being synthesized .
Safety And Hazards
While specific safety and hazard information for “n,n-Dipropylpropane-1,3-diamine” is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
N',N'-dipropylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-3-7-11(8-4-2)9-5-6-10/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCMODGDIGMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286075 | |
Record name | n,n-dipropylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dipropylpropane-1,3-diamine | |
CAS RN |
6345-82-0 | |
Record name | 6345-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dipropylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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